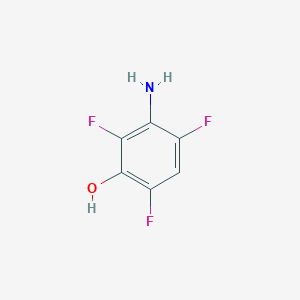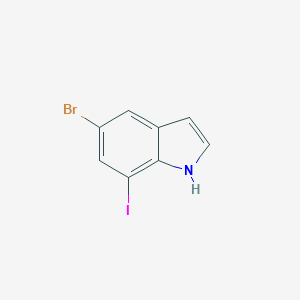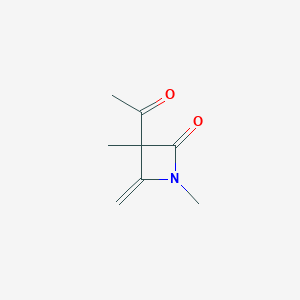
Benzoylalanyl-glycyl-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoylalanyl-glycyl-proline (Bz-Gly-Pro) is a tripeptide that has gained attention in the scientific community due to its potential applications in drug development. This peptide has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
Benzoylalanyl-glycyl-proline is thought to exert its biological effects by interacting with specific receptors or enzymes in the body. For example, Benzoylalanyl-glycyl-proline has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Benzoylalanyl-glycyl-proline has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation.
Effets Biochimiques Et Physiologiques
Benzoylalanyl-glycyl-proline has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Benzoylalanyl-glycyl-proline has also been shown to have anti-oxidant effects by increasing the activity of antioxidant enzymes and reducing oxidative stress. Additionally, Benzoylalanyl-glycyl-proline has been shown to promote wound healing by increasing collagen synthesis and fibroblast proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Benzoylalanyl-glycyl-proline has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS or solution-phase peptide synthesis. Benzoylalanyl-glycyl-proline is also relatively inexpensive compared to other peptides. However, Benzoylalanyl-glycyl-proline has some limitations for lab experiments. It is hydrophobic and can be difficult to dissolve in aqueous solutions. Additionally, Benzoylalanyl-glycyl-proline can be prone to aggregation, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of Benzoylalanyl-glycyl-proline. One area of research is the development of Benzoylalanyl-glycyl-proline analogs with improved biological activity and stability. Additionally, the potential use of Benzoylalanyl-glycyl-proline in the treatment of Alzheimer's disease and other neurodegenerative diseases is an area of interest. Further research is also needed to fully understand the mechanism of action of Benzoylalanyl-glycyl-proline and its potential applications in drug development.
Méthodes De Synthèse
Benzoylalanyl-glycyl-proline can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis and involves the sequential addition of amino acids to a solid support. Benzoylalanyl-glycyl-proline can also be synthesized using SPPS by coupling Bz-Gly to a resin and then coupling Pro to the N-terminus of the peptide. Alternatively, Benzoylalanyl-glycyl-proline can be synthesized using SPPS by coupling Pro to a resin and then coupling Bz-Gly to the C-terminus of the peptide. Solution-phase peptide synthesis can also be used to synthesize Benzoylalanyl-glycyl-proline by coupling Bz-Gly to Pro in solution.
Applications De Recherche Scientifique
Benzoylalanyl-glycyl-proline has been studied for its potential applications in drug development. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Benzoylalanyl-glycyl-proline has also been studied for its potential role in wound healing, as it has been shown to promote collagen synthesis and fibroblast proliferation. Additionally, Benzoylalanyl-glycyl-proline has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propriétés
Numéro CAS |
113384-94-4 |
|---|---|
Nom du produit |
Benzoylalanyl-glycyl-proline |
Formule moléculaire |
C17H21N3O5 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(2S)-1-[2-[[(2S)-2-benzamidopropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O5/c1-11(19-16(23)12-6-3-2-4-7-12)15(22)18-10-14(21)20-9-5-8-13(20)17(24)25/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,18,22)(H,19,23)(H,24,25)/t11-,13-/m0/s1 |
Clé InChI |
NXZCTGNKKMVOBS-AAEUAGOBSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2 |
Autres numéros CAS |
113384-94-4 |
Séquence |
AGP |
Synonymes |
BAGP benzoyl-Ala-Gly-Pro benzoylalanyl-glycyl-proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



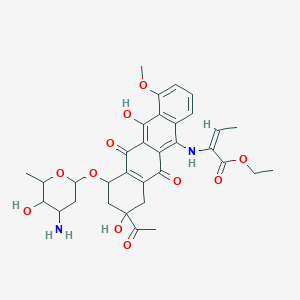
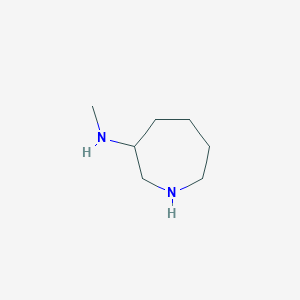
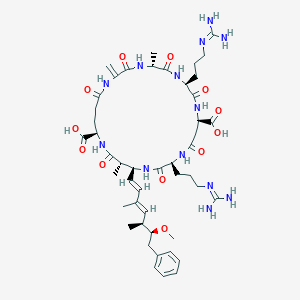
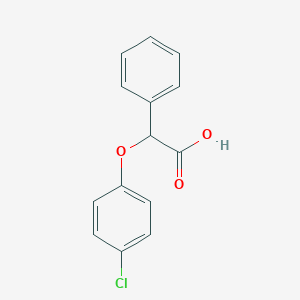
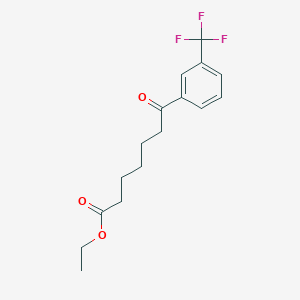
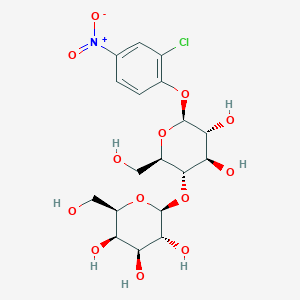
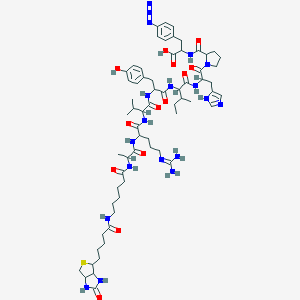
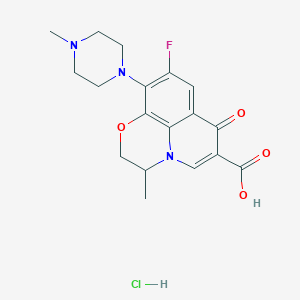
![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
